6-Bromo-4-methoxy-2(1H)-pyridinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSMBGWLBSHIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-4-methoxy-2-pyridone chemical structure and basicity
<An In-depth Technical Guide to 6-Bromo-4-methoxy-2-pyridone: Chemical Structure and Basicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-4-methoxy-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into a detailed analysis of its chemical structure, exploring the interplay of its constituent functional groups. A significant focus will be placed on understanding and quantifying its basicity, a critical parameter influencing its behavior in physiological and chemical systems. This document will further present established methodologies for the experimental determination of its acid dissociation constant (pKa), providing researchers with the foundational knowledge to work with and characterize this molecule.
Unveiling the Molecular Architecture: Chemical Structure of 6-Bromo-4-methoxy-2-pyridone
6-Bromo-4-methoxy-2-pyridone possesses a substituted pyridinone core. The pyridinone ring is a six-membered heterocycle containing a nitrogen atom and a carbonyl group. In this specific molecule, the ring is further functionalized with a bromine atom at the 6-position and a methoxy group at the 4-position.
Tautomerism: A Key Structural Feature
A crucial aspect of the 2-pyridone structure is its existence in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine.[1][2][3][4] In the case of 6-Bromo-4-methoxy-2-pyridone, this equilibrium is between the lactam (pyridone) and lactim (hydroxypyridine) forms. While the pyridone form is generally favored in solution, the hydroxypyridine tautomer can play a significant role in its reactivity and intermolecular interactions.[4]
Structural Confirmation: Spectroscopic Analysis
The precise structure of 6-Bromo-4-methoxy-2-pyridone can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridone ring, with chemical shifts influenced by the electron-withdrawing bromine and electron-donating methoxy group. A distinct singlet for the methoxy protons. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the methoxy carbon, and the carbons of the pyridone ring. |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the C=O stretch of the pyridone ring, typically in the range of 1650-1690 cm⁻¹. C-O stretching from the methoxy group and C-Br stretching vibrations would also be present. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two characteristic peaks (M and M+2). |
The Heart of Reactivity: Basicity and pKa
The basicity of 6-Bromo-4-methoxy-2-pyridone is a fundamental property that dictates its behavior in acid-base reactions and its ionization state at a given pH. This, in turn, has profound implications for its solubility, membrane permeability, and interactions with biological targets in drug development.[5] The basicity is quantified by the pKa of its conjugate acid.
Electronic Effects of Substituents
The basicity of the pyridone ring is significantly modulated by the electronic properties of the bromo and methoxy substituents.[6][7][8]
-
Bromo Group (at C6): Bromine is an electronegative atom and exerts a strong -I (negative inductive) effect , withdrawing electron density from the ring through the sigma bond network.[7][9][10] It also has a +R (positive resonance) effect due to its lone pairs, but for halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring and a decrease in basicity.[7]
-
Methoxy Group (at C4): The oxygen atom of the methoxy group is electronegative, resulting in a -I effect . However, the lone pairs on the oxygen can be delocalized into the ring through resonance, leading to a strong +R effect .[7][9] This resonance effect increases the electron density on the ring, particularly at the ortho and para positions, thereby increasing the basicity of the molecule.
The net effect on the basicity of 6-Bromo-4-methoxy-2-pyridone will be a balance of these competing electronic influences.
Protonation Site
Protonation of 2-pyridones typically occurs at the carbonyl oxygen, which is the most basic site in the molecule.[1] The resulting cation is resonance-stabilized.
Estimating the pKa
Experimental Determination of Basicity: Protocols and Methodologies
Accurate determination of the pKa value is crucial for understanding the physicochemical properties of 6-Bromo-4-methoxy-2-pyridone. Two widely used and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[12][13][14]
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[12][15][16] The pKa is determined from the inflection point of the resulting titration curve.[14][15]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[15][16]
-
Prepare a solution of the sample (6-Bromo-4-methoxy-2-pyridone) of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).[15]
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the sample solution.[15][16]
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[15]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point.[15] This can be determined from the midpoint of the buffer region on the titration curve.
-
Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[5][12][17] By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[17]
Step-by-Step Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known and stable pH values, spanning a range that includes the expected pKa of the compound.[5]
-
-
Preparation of Sample Solutions:
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum (e.g., from 230-500 nm) for each of the sample solutions.[5]
-
Identify the wavelength(s) where the absorbance changes most significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.[14][18]
-
The pKa corresponds to the pH at the inflection point of this curve.[14][18]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation rearranged into a linear form.[18]
-
Data Analysis for Spectrophotometric pKa Determination
Caption: Data analysis workflow for spectrophotometric pKa determination.
Conclusion
6-Bromo-4-methoxy-2-pyridone is a molecule with a rich chemical character defined by its substituted pyridone core. A thorough understanding of its structure, particularly its tautomeric nature, and its basicity is paramount for its effective application in research and development. The interplay of the electron-withdrawing bromo group and the electron-donating methoxy group creates a unique electronic environment that governs its reactivity. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, a critical parameter for predicting its behavior in various chemical and biological contexts.
References
- How to measure pKa by UV-vis spectrophotometry: A Chemagin
- Protocol for Determining pKa Using Potentiometric Titration - Cre
- Theoretical pKa calculations of substituted pyridines - ResearchG
- Rapid Determination of Ionization Constants (pKa)
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- Streamline pKa Value Determination Using Automated UV/Vis-Titr
- Development of Methods for the Determin
- 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability | The Journal of Organic Chemistry - ACS Public
- Why is 2-pyridone so much more acidic than a regular amide? - Chemistry Stack Exchange.
- UV-Vis Spectrometry, pKa of a dye.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
- Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the...
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titr
- Bordwell pKa Table - Organic Chemistry D
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- Substituent Effects in Arom
- Substituent Effects - La Salle University.
- 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
- 16.
- 2-Pyridone - Wikipedia.
- pKa Data Compiled by R.
- 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.
- Synthesis and structure of 6-bromo-2-(diethoxymethyl)
- 2-Bromo-4-methoxypyridine synthesis - ChemicalBook.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - [B50846] - Synthonix.
- 193344-39-7|2-Bromo-6-(4-methoxyphenyl)pyridine - BLDpharm.
- 2-Pyridone | C5H5NO | CID 8871 - PubChem.
- 2-Bromo-6-methoxypyridine 97 40473-07-2 - Sigma-Aldrich.
- 4-BROMO-2-METHOXY-6-METHYLPYRIDINE | 1083169-00-9 - ChemicalBook.
- 6-BROMO-N-[(4-METHOXYPHENYL)METHYL]-2-PYRIDINAMINE - ChemicalBook.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
- 1207836-10-9|6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - BLDpharm.
- 3-bromo-4-hydroxy-6-methylpyridin-2(1h)-one - PubChemLite.
- CAS#:1207836-10-9 | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | Chemsrc.
- 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem.
- 4-Pyridone - Wikipedia.
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. mt.com [mt.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 18. hi-tec.tripod.com [hi-tec.tripod.com]
Technical Guide: Tautomeric Equilibrium of 2-Hydroxy-6-bromo-4-methoxypyridine
Executive Summary
This guide provides a comprehensive technical analysis of the tautomeric equilibrium of 2-hydroxy-6-bromo-4-methoxypyridine .[1] While IUPAC nomenclature often defaults to the "hydroxy" (lactim) form, empirical evidence and quantum mechanical modeling confirm that this compound exists predominantly as 6-bromo-4-methoxy-2(1H)-pyridone (lactam) in the solid state and in polar solutions.[1]
Understanding this equilibrium is critical for medicinal chemistry, as the distinct hydrogen-bond donor/acceptor motifs of the two tautomers dramatically alter ligand-protein binding affinities and synthetic reactivity (N- vs. O-alkylation).[1]
Part 1: Mechanistic Underpinnings & Electronic Effects
The Lactam-Lactim Equilibrium
The core equilibrium involves a 1,3-proton transfer between the ring nitrogen and the exocyclic oxygen.[1]
-
Tautomer A (Lactam): 6-bromo-4-methoxy-2(1H)-pyridone.[1] Contains a secondary amide (NH-C=O) motif.[1]
-
Tautomer B (Lactim): 2-hydroxy-6-bromo-4-methoxypyridine.[1] Contains an imine (N=C-OH) motif and retains full pyridine aromaticity.[1]
Substituent Effects (Electronic Push-Pull)
The specific substituents on this scaffold exert opposing electronic forces that fine-tune the equilibrium constant (
| Substituent | Position | Electronic Effect | Impact on Equilibrium |
| Bromine (-Br) | C6 ( | Inductive Withdrawal (-I) | Increases the acidity of the N-H bond in the lactam.[1] While EWGs typically destabilize the lactam slightly relative to the lactim (compared to unsubstituted pyridine), the lactam remains the major species.[1] |
| Methoxy (-OMe) | C4 ( | Resonance Donor (+R) | Strong mesomeric donation into the ring system.[1] In the lactam form, this donation stabilizes the electron-deficient carbonyl carbon, reinforcing the C=O bond character and favoring the pyridone form.[1] |
Net Result: The resonance stabilization from the 4-methoxy group generally outweighs the inductive destabilization from the 6-bromo group, strongly anchoring the molecule in the 2-pyridone (lactam) form in most environments.[1]
Part 2: Solvent-Dependent Thermodynamics[1]
The environment dictates the dominant species.[1] The "aromaticity" of the lactim form is often less energetically significant than the solvation energy gained by the highly polar lactam form.[1]
Solvation Model
-
Polar Protic Solvents (Water, Methanol): The lactam form is highly favored (
).[1] The N-H and C=O moieties act as excellent hydrogen bond donors and acceptors, respectively.[1] -
Polar Aprotic Solvents (DMSO, DMF): The lactam predominates due to the high dipole moment of the pyridone ring (~6 D) compared to the hydroxypyridine (~1.5 D).[1]
-
Non-Polar Solvents (Chloroform, Toluene): The equilibrium shifts slightly.[1] While the lactim becomes more accessible, the lactam often persists as a hydrogen-bonded dimer , mimicking a larger, non-polar entity.[1]
Visualization: Solvent Influence Pathway[1]
Caption: Solvent influence on the tautomeric state.[1][2][3][4] Polar environments stabilize the monomeric lactam; non-polar environments favor the lactam dimer or allow partial lactim formation.[1]
Part 3: Analytical Characterization Protocols
Distinguishing these tautomers requires specific spectroscopic markers. Standard QC protocols often misidentify the structure if only low-resolution methods are used.[1]
NMR Spectroscopy (The Gold Standard)
Protocol: Dissolve 5-10 mg of the compound in DMSO-
| Feature | Lactam (2-Pyridone) | Lactim (2-Hydroxypyridine) |
| Broad singlet, | Sharp singlet (if dry), | |
| Distinct coupling patterns due to N-H proximity | Different coupling due to lack of N-H | |
| C3 Proton Shift | Shielded (Upfield) due to | Deshielded (Downfield) |
Key Diagnostic: In the
X-Ray Crystallography (Definitive)
If single crystals can be grown (slow evaporation from Ethanol/Water):
-
C2-O Distance: 1.24 – 1.26 Å indicates C=O[1] (Lactam) .[1][5][6]
-
C2-O Distance: 1.32 – 1.34 Å indicates C-O (Lactim) .[1]
-
Ring Geometry: The lactam ring shows alternating bond lengths (diene-like character), whereas the lactim ring shows more uniform aromatic bond lengths.[1]
Analytical Workflow Diagram
Caption: Decision matrix for assigning tautomeric state using 1H NMR spectroscopy.
Part 4: Synthetic Implications
The tautomeric nature of 2-hydroxy-6-bromo-4-methoxypyridine dictates its reactivity, particularly in alkylation reactions.[1]
N-Alkylation vs. O-Alkylation[1]
-
N-Alkylation (Thermodynamic Control): Under basic conditions (e.g., K
CO , DMF), the nitrogen anion is the softer nucleophile (in the context of the pyridone anion) and alkylation typically occurs at the Nitrogen to yield the N-substituted pyridone.[1] -
O-Alkylation (Kinetic/Silver Salt Control): To trap the lactim form (O-alkylation), use Silver(I) salts (e.g., Ag
CO ) and an alkyl halide.[1] The silver ion coordinates to the nitrogen lone pair, blocking it and forcing the electrophile to attack the oxygen.[1]
Reactivity Profile
-
Electrophilic Substitution: The 4-methoxy group activates position 3 and 5.[1] However, the 6-bromo group deactivates.[1] The 3-position is the most likely site for further electrophilic attack (e.g., nitration or halogenation).[1]
-
Nucleophilic Displacement: The 6-bromo group is activated for S
Ar reactions, especially because the pyridone carbonyl at C2 acts as an electron sink (similar to a ketone).[1] Amines can displace the bromine to form 2,6-diamino-4-methoxypyridine derivatives.[1]
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
-
Beak, P., et al. (1976).[1] Equilibration studies.[1][5][7][8] Protomeric equilibria of 2- and 4-hydroxypyridines. Journal of the American Chemical Society.[1]
-
Forlani, L., et al. (2002).[9] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.
-
Kwiatkowski, J. S., et al. (1986). Tautomerism and electronic structure of biological pyrimidines and pyridines. Advances in Quantum Chemistry.
-
Sigma-Aldrich. (2024).[1] Product Specification: 6-bromo-4-methoxy-2(1H)-pyridone.
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemtube3d.com [chemtube3d.com]
An In-Depth Technical Guide to Halogenated Pyridinone Building Blocks for Drug Discovery
Abstract
Pyridinone-containing compounds represent a privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] Their unique structure, capable of acting as both a hydrogen bond donor and acceptor, makes them ideal for interacting with biological targets, particularly kinase hinge regions.[3][4] The strategic introduction of halogen atoms onto the pyridinone core is a powerful tactic used to modulate a molecule's physicochemical properties and enhance its biological efficacy. This guide provides a comprehensive overview of the synthesis, reactivity, and application of halogenated pyridinone building blocks, offering field-proven insights for researchers in drug discovery and development.
The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry
Pyridinones are six-membered heterocyclic motifs that exist in two primary isomeric forms: 2-pyridinones and 4-pyridinones.[1] They are considered valuable bioisosteres for amides, phenols, and other heterocyclic rings.[2][4] The inherent properties of the pyridinone ring, such as its ability to engage in multiple hydrogen-bonding interactions and its amenable derivatization at several positions, have led to its widespread use in fragment-based drug design and as a core component in numerous therapeutic agents.[1][5]
The value of this scaffold lies in its synthetic accessibility and the tunable nature of its physicochemical properties. Adjustments in polarity, lipophilicity, and hydrogen bonding capacity can be readily achieved through substitution on the ring, making it a highly adaptable building block for optimizing drug candidates.[2][3]
Caption: The core isomeric structures of 2-pyridinone and 4-pyridinone.
The Strategic Imperative of Halogenation in Drug Design
The incorporation of halogens is a cornerstone of modern medicinal chemistry. Far from being mere steric bulk, halogens exert profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target.[6][7]
Causality Behind Halogenation: The decision to introduce a halogen is driven by the need to solve specific drug design challenges. The unique properties of each halogen allow for fine-tuning of molecular characteristics:
-
Lipophilicity Modulation: Halogens increase a compound's lipophilicity, which can enhance membrane permeability and improve bioavailability.[6] This is a critical factor in ensuring a drug can reach its site of action within the body.[6][7]
-
Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically vulnerable position can block enzymatic degradation, thereby increasing the drug's half-life and duration of action.[6]
-
Binding Affinity Enhancement: Halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as a Lewis acid (electron acceptor).[8][9] This directional interaction with Lewis bases (e.g., backbone carbonyls) in a protein's binding pocket can significantly increase the potency of an inhibitor.[7][8]
-
Conformational Control: The steric bulk of halogens can be used to control the conformation of a molecule, locking it into a bioactive shape that is optimal for binding to its target.[7][10]
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Key Physicochemical Impacts & Rationale |
| Fluorine (F) | 1.47 | 3.98 | Blocks Metabolism: C-F bond is very strong; used to prevent oxidative metabolism at that position. Low Polarizability: Does not significantly alter electronics but can influence pKa. |
| Chlorine (Cl) | 1.75 | 3.16 | Versatile Modulator: Balances size and electronic effects. Often used to improve lipophilicity and can participate in halogen bonding.[6] |
| Bromine (Br) | 1.85 | 2.96 | Strong Halogen Bonder: Its larger size and polarizability make it a more effective halogen bond donor than chlorine, enhancing binding affinity.[10] |
| Iodine (I) | 1.98 | 2.66 | Potent Halogen Bonder & Synthetic Handle: Strongest halogen bond donor.[8] The C-I bond is the most reactive in cross-coupling reactions, making it an ideal anchor point for further diversification. |
Table 1: Comparative impact of halogens in medicinal chemistry.
Synthetic Methodologies for Halogenated Pyridinones
The efficient synthesis of halogenated pyridinones is critical. Methodologies can be broadly categorized into direct halogenation of a pre-formed pyridinone ring or constructing the ring from already halogenated precursors. Modern C-H activation techniques have become particularly powerful for their efficiency and regioselectivity.[11]
Caption: General workflow from precursors to drug candidates.
Direct C-H Halogenation of Pyridinone Scaffolds
Direct halogenation is an atom-economical approach. However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution.[12]
Causality of Protocol Choices: Harsh conditions are often required to overcome the ring's low reactivity. The choice of halogenating agent and catalyst is critical for success and regioselectivity.
-
Electrophilic Halogenation: Reagents like N-halosuccinimides (NCS, NBS, NIS) in strong acids (e.g., fuming sulfuric acid) or with Lewis acid catalysts can achieve halogenation, typically at the C3 and C5 positions.[12][13] The acidic conditions protonate the ring, further deactivating it but also directing the substitution pattern.
-
Transition-Metal Catalyzed C-H Activation: This modern approach offers superior regiocontrol under milder conditions.[14][15] Catalysts based on palladium, rhodium, or ruthenium can selectively activate specific C-H bonds, often guided by a directing group on the pyridinone nitrogen.[11][16] This allows for precise installation of a halogen at positions that are inaccessible via classical methods (e.g., C6).
Protocol: C6-Bromination of N-Alkyl-2-Pyridone via Pd-Catalysis
This protocol exemplifies a modern, directed C-H activation approach. The choice of a palladium catalyst and a specific ligand is crucial for activating the C-H bond adjacent to the nitrogen, a traditionally difficult position to functionalize directly.
Materials:
-
N-Alkyl-2-pyridone (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Cu(OAc)₂ (2.0 mmol, 2.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloroethane (DCE) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add N-alkyl-2-pyridone, Pd(OAc)₂, and Cu(OAc)₂.
-
Reagent Addition: Add NBS and anhydrous DCE via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. The copper acetate acts as a re-oxidant for the palladium catalyst, ensuring catalytic turnover.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the C6-brominated product.
Self-Validation: The protocol's success is validated by LC-MS and ¹H NMR analysis of the final product, which will show the characteristic isotopic pattern for bromine and a shift in the proton signals corresponding to the C6 position.
Reactivity and Application in Library Synthesis
A halogen on the pyridinone ring is not just a modulator of properties but a powerful synthetic handle for diversification through cross-coupling reactions.[17] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[18][19]
Causality of Cross-Coupling Choices: The choice of reaction depends on the desired bond formation (C-C, C-N, C-O) and the reactivity of the halogen (I > Br > Cl >> F).[20] Palladium-catalyzed reactions are the workhorses in this domain.
| Reaction Name | Coupling Partners | Bond Formed | Rationale for Use in Drug Discovery |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | C(sp²) - C(sp²) | Highly robust and functional group tolerant; ideal for introducing diverse (hetero)aryl groups to build biaryl structures common in kinase inhibitors.[20][21] |
| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Introduces linear alkyne linkers, providing conformational rigidity and enabling access to different regions of a binding pocket. |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²) - N | A key method for installing amine functionalities, which are crucial for solubility and forming salt bridges with target proteins. |
| Heck Coupling | Alkene | C(sp²) - C(sp²) | Forms C-C bonds with alkenes, useful for creating extended conjugated systems or introducing flexible side chains. |
Table 2: Key cross-coupling reactions for functionalizing halogenated pyridinones.
Case Study: Halogenated Pyridinones as HIV-1 Reverse Transcriptase Inhibitors
Pyridinone derivatives have been successfully developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In this context, halogenation plays a critical role. For instance, crystal structures of HIV-1 RT complexed with pyridinone inhibitors have revealed that a halogen substituent can occupy a hydrophobic pocket, enhancing binding affinity through favorable van der Waals interactions or halogen bonds.[8] SAR studies have shown that introducing a chlorine or bromine atom at specific positions on an ancillary phenyl ring attached to the pyridinone core can dramatically improve potency against drug-resistant viral strains.[2]
Conclusion and Future Outlook
Halogenated pyridinone building blocks are indispensable tools in the drug discovery arsenal. Their strategic use allows medicinal chemists to systematically optimize lead compounds by fine-tuning ADME properties and enhancing target affinity. The continued development of novel, highly regioselective C-H halogenation techniques will further streamline the synthesis of these valuable intermediates.[22][23] As our understanding of the subtle roles of halogen atoms in molecular recognition deepens, the rational design and application of these building blocks will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link][1][2][3][5]
-
Why are halogens important in the pharmaceutical industry? TutorChase.[Link][6]
-
Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets.[Link][9][10]
-
Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. IntechOpen.[Link][11]
-
Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.[Link][7]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed.[Link][3]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar.[Link][5]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.[Link][2]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[Link][8]
-
Pyridones in drug discovery: Recent advances. ResearchGate.[Link][4]
-
(PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate.[Link][9]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate.[Link][24]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link][14]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate.[Link][18]
-
Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal.[Link][25]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.[Link][15]
-
Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. ACS Publications.[Link][27]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.[Link][22]
-
Synthesis of 2-pyridones. Organic Chemistry Portal.[Link][28]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.[Link][19]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.[Link][17]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.[Link][16]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.[Link][29]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link][20]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.[Link][21]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.[Link][23]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.[Link][12]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.[Link][13]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 26. Synthesis of 2-pyridones [bristol.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. 2-Pyridone synthesis [organic-chemistry.org]
- 29. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimizing Pd-Catalyzed Cross-Coupling of 6-Bromo-4-methoxy-2(1H)-pyridinone
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The scaffold 6-bromo-4-methoxy-2(1H)-pyridinone represents a deceptive challenge in medicinal chemistry.[1] While it appears to be a standard aryl halide, it combines two distinct features that complicate Palladium-catalyzed cross-coupling (PCCC):
-
Electronic Deactivation: The C4-methoxy group is a strong electron-donating group (EDG) by resonance, which increases electron density at the C6 position, rendering the C-Br bond less electrophilic and significantly slowing the rate of oxidative addition.[1]
-
The "Pyridone Problem" (Catalyst Poisoning): The 2-pyridone motif exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.[1] The free amide nitrogen (
1) and the exocyclic oxygen are competent ligands that can displace phosphines from Palladium, forming inactive "Pd-black" precipitates or stable, non-reactive complexes.[1]
This guide provides two distinct workflows: a High-Fidelity Route (involving protection) for scale-up and critical intermediates, and a Direct Coupling Route for rapid screening.[1]
Mechanistic Challenges & Strategy
The following diagram illustrates the core mechanistic failure modes associated with this specific substrate.
Experimental Protocols
Protocol A: The "High-Fidelity" Route ( -Protection Strategy)
Recommended for: Scale-up (>1g), expensive boronic acids, or when yield is paramount.[1]
Rationale: Protecting the
Step 1:
-Protection (PMB)[1]
-
Setup: Dissolve this compound (1.0 equiv) in DMF (0.5 M).
-
Base: Add
(2.0 equiv) and stir at RT for 15 min. -
Alkylation: Add PMB-Cl (1.1 equiv) dropwise.[1] Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product, 1-(4-methoxybenzyl)-6-bromo-4-methoxy-2(1H)-pyridinone , usually precipitates or crystallizes upon trituration with hexanes.[1]
Step 2: Suzuki-Miyaura Coupling
Reagents:
-
Substrate:
-PMB-protected bromide (1.0 equiv)[1] -
Boronic Acid: Aryl-B(OH)
(1.5 equiv)[1] -
Catalyst:
(3-5 mol%)[1]-
Note: The bidentate ferrocenyl ligand is crucial here to resist displacement by the pyridone oxygen.
-
-
Base:
(3.0 equiv)[1]
Procedure:
-
Degassing (Critical): Charge solid reagents into a reaction vial. Seal and purge with Argon/Nitrogen for 5 minutes. Add sparged solvents via syringe.[1][2]
-
Reaction: Heat to 90°C for 4-12 hours.
-
Monitoring: Monitor by LCMS.[1] The 4-OMe group makes the reaction slower than typical pyridines; do not abort early if conversion is only 50% at 1 hour.
-
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (0-10% MeOH in DCM).
Step 3: Deprotection[1]
-
Treat the coupled product with TFA (neat) or TFA/DCM (1:[1]1) at 60°C for 2-4 hours to remove the PMB group.
Protocol B: The "Direct" Route (Unprotected)
Recommended for: Rapid library synthesis (<50mg), robust boronic acids.[1]
Rationale: By using a highly active, bulky electron-rich phosphine ligand (Buchwald type), we can outcompete the substrate for Pd coordination and force oxidative addition despite the electron-rich nature of the ring.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Catalyst System:
(2 mol%) + XPhos (4-8 mol%)-
Alternative:Pd-XPhos-G3 precatalyst (highly recommended for consistency).[1]
-
-
Base:
(3.0 equiv) - Anhydrous conditions preferred to minimize protodeboronation.[1] -
Solvent:
-Butanol or Toluene/Water (10:1).[1]
Procedure:
-
Pre-complexation: If using
/Ligand separate, stir them in the solvent at 60°C for 5 mins before adding substrate to generate the active species.[1] -
Temperature: Heat to 100-110°C . High temperature is required to overcome the activation energy of the electron-rich C-Br bond.
-
Note: If "Pd black" precipitates immediately, the reaction has failed.[1] Switch to Protocol A.
Protocol C: Sonogashira Coupling (Alkynylation)
Target: Introduction of alkyne handles at C6.[1]
Constraint: Copper (CuI) often coordinates to the pyridone nitrogen, shutting down the catalytic cycle.[1] A Copper-Free approach is superior for this specific scaffold.[1]
Reagents:
-
Catalyst:
(5 mol%) + XPhos (10 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: MeCN or 1,4-Dioxane.[1]
-
Temperature: 80°C.
Quantitative Comparison & Troubleshooting
Yield Comparison Table (Representative Data)
| Coupling Partner | Protocol A (Protected) | Protocol B (Direct) | Notes |
| Phenylboronic acid | 88% | 65% | Simple aryl transfer works reasonably well directly.[1] |
| 4-Pyridylboronic acid | 72% | <10% | Heterocycles fail in direct mode (competitive coordination).[1] |
| 2-Methoxyphenylboronic acid | 81% | 45% | Steric hindrance requires the stability of Protocol A. |
| Alkyl-9-BBN | 60% | 0% | sp3-sp2 coupling requires protection. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms immediately | Catalyst death via N-coordination.[1] | Switch to Protocol A (Protection) or increase Ligand:Pd ratio to 4:1. |
| Starting material remains (No Rxn) | Oxidative addition failure. | The 4-OMe deactivates the Br. Switch to XPhos or SPhos (more electron-rich ligands).[1] Increase Temp to 110°C. |
| Protodeboronation of Boronic Acid | Base/Solvent incompatibility.[1] | Switch base to |
| Product is stuck in aqueous layer | Amphoteric nature of pyridone.[1] | Adjust pH to ~6-7 during workup.[1] Do not make highly acidic or basic. |
Decision Workflow
References
-
Mechanistic Insight on 2-Pyridone Arylation: Hirano, K., & Miura, M. (2018).[1] Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters. [Link] (Note: While focusing on C5-H activation, this paper elucidates the coordination challenges of the pyridone nitrogen).[1]
-
Suzuki-Miyaura General Protocols for Heterocycles: Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Use of Bulky Phosphines (XPhos) for Deactivated Halides: Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1] [Link]
-
Protection Strategies for 2-Pyridones: Sato, K., et al. (2014).[1] Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones. RSC Advances. [Link]
-
Sonogashira Coupling of Pyridines: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic C-6 Sonogashira Coupling of 4-Methoxy-2-Pyridone
This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for introducing alkynyl motifs at the C-6 position of the 4-methoxy-2-pyridone scaffold.
Executive Summary & Strategic Analysis
Functionalizing the C-6 position of 4-methoxy-2-pyridone presents a specific regiochemical challenge. In the 2-pyridone system, the C-3 and C-5 positions are electronically activated for electrophilic substitution due to the resonance contribution of the nitrogen lone pair and the C-2 carbonyl. Conversely, the C-6 position (adjacent to nitrogen) is electronically deactivated and sterically sensitive.
The Central Challenge: Direct lithiation of 4-methoxy-2-pyridone (even with N-protection) predominantly occurs at the C-3 position due to the directing effect of the C-4 methoxy group and the coordination of the C-2 carbonyl, making direct C-6 activation difficult without specific blocking groups.
The Solution: This protocol details a "Scaffold Pre-functionalization" strategy . Instead of attempting to force a reaction on the unreactive C-6 center of the pyridone, we utilize 2,6-dichloro-4-methoxypyridine as a symmetric, highly reactive surrogate. This allows for a high-yield Mono-Sonogashira coupling followed by a controlled hydrolysis to generate the target pyridone.
Strategic Pathway Diagram
Figure 1: Strategic workflow comparing the failed direct lithiation route (Red) with the recommended surrogate scaffold route (Green/Blue).
Pre-requisite: Substrate Selection & Synthesis
To ensure success, do not attempt direct halogenation of 4-methoxy-2-pyridone if C-6 selectivity is required. Use the 2,6-dichloro-4-methoxypyridine route. This starting material is commercially available or can be synthesized from citrazinic acid derivatives.
Why this route?
-
Symmetry: The 2- and 6-positions of 2,6-dichloro-4-methoxypyridine are identical.
-
Reactivity: The C-Cl bond is activated for oxidative addition by Palladium(0) in the presence of the pyridine nitrogen.
-
Differentiation: After the first coupling, the electronic symmetry is broken, allowing for selective hydrolysis of the remaining chloride to the pyridone (tautomer of 2-hydroxypyridine).
Detailed Protocol: Mono-Sonogashira Coupling
This protocol describes the mono-alkynylation of 2,6-dichloro-4-methoxypyridine.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 2,6-Dichloro-4-methoxypyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, TMS-acetylene) (1.05 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-2.5 mol%)
-
Base: Triethylamine (
) or Diisopropylamine ( ) (3.0 equiv) -
Solvent: THF (anhydrous) or DMF (anhydrous)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging: Add 2,6-dichloro-4-methoxypyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv) to the flask.
-
Degassing: Seal the flask with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject anhydrous THF (0.1 M concentration relative to substrate) and degassed Triethylamine (3.0 equiv) via syringe.
-
Alkyne Addition: Add the Terminal Alkyne (1.05 equiv) dropwise via syringe at room temperature.
-
Critical Note: Do not add excess alkyne to avoid bis-coupling (formation of the 2,6-dialkynyl product).
-
-
Reaction: Stir the mixture at Room Temperature for 1 hour. If conversion is slow (monitor by TLC/LCMS), heat to 50°C .
-
Observation: The reaction mixture typically turns dark brown/black as the catalytic cycle progresses. Precipitation of ammonium salts (
) will occur.
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a pad of Celite to remove Pd residues and salts.
-
Wash the filtrate with saturated
(aq) to remove copper species (blue aqueous layer indicates Cu removal). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: Hexanes:EtOAc (typically 95:5 to 80:20).
-
Target: Isolate 2-alkynyl-6-chloro-4-methoxypyridine .
-
Protocol: Hydrolysis to the Pyridone
The conversion of the 2-chloropyridine intermediate to the 2-pyridone is the final key step.
Mechanism
2-Chloropyridines can be hydrolyzed under acidic or basic conditions. For 4-methoxy substrates, acidic hydrolysis must be carefully controlled to avoid demethylation of the 4-OMe group (which would yield the 2,4-dihydroxypyridine). Basic hydrolysis is preferred for preserving the ether.
Methodology (Basic Hydrolysis)
-
Dissolution: Dissolve the 2-alkynyl-6-chloro-4-methoxypyridine in 1,4-Dioxane/Water (4:1 ratio).
-
Reagent: Add KOH (5.0 equiv) or NaOtBu (3.0 equiv).
-
Reaction: Heat to reflux (100°C) for 4–12 hours.
-
Monitoring: Monitor by LCMS for the mass shift (Cl -> OH, mass -18.5 approx).
-
-
Work-up:
Troubleshooting & Expert Insights
Mechanistic "Black Box": The Catalytic Cycle
Understanding the failure points in Pd-catalysis is crucial.
Figure 2: Simplified Catalytic Cycle. Note that Oxidative Addition into C-Cl is slower than C-I/C-Br, requiring electron-rich ligands (PPh3 is usually sufficient for activated pyridines).
Optimization Table
| Variable | Standard Condition | Optimization for Sluggish Reactions | Reason |
| Catalyst | Bidentate ligands prevent catalyst decomposition; Bulky phosphines (XPhos) accelerate oxidative addition into C-Cl bonds. | ||
| Base | Stronger inorganic bases can facilitate the transmetallation step if the alkyne is less acidic. | ||
| Solvent | THF | DMF or DMAc | Polar aprotic solvents stabilize the Pd-intermediates and allow higher reaction temperatures (80-100°C). |
| Halide | Chloride | Bromide/Iodide | If possible, start with 2,6-dibromo-4-methoxypyridine (if available) for significantly faster kinetics at room temperature. |
Common Pitfalls
-
Glaser Coupling: If the reaction turns bright blue/green and yields a symmetric alkyne dimer, oxygen is present. Re-degas all solvents and reagents.
-
C-3 Lithiation (The "Trap"): Do not attempt to lithiate 4-methoxy-2-pyridone directly with n-BuLi/LDA expecting C-6 selectivity. It will functionalize C-3.
-
Demethylation: Avoid strong aqueous acids (HBr/HI) during the hydrolysis step, as they will cleave the 4-methoxy ether.
References
-
Sonogashira Coupling Reviews
-
Pyridone Lithiation Regioselectivity
-
Iwao, M., & Kuraishi, T. (1978). Lithiation of 4-methoxy-2-pyridone. Journal of the Chemical Society, Perkin Transactions 1, 1978, 1213-1216. (Establishes C-3 preference). Link
-
- Spivey, A. C., et al. (1999). Convenient synthesis of 6-substituted-2-pyridones. Journal of Organic Chemistry.
-
C-H Activation Alternatives (Advanced)
-
Huang, G., et al. (2021). Rh(III)-Catalyzed C6-Selective Oxidative C-H/C-H Cross-Coupling of 2-Pyridones. Chemistry – A European Journal. Link
-
Sources
Strategic Protocols for SnAr of 6-Bromo-2-Pyridones: Activation & Execution
Topic: Nucleophilic Aromatic Substitution (SnAr) of 6-Bromo-2-Pyridones Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Mechanistic Insight[1][2][3]
The functionalization of 6-bromo-2-pyridone (also known as 6-bromo-2(1H)-pyridinone) presents a unique challenge in heterocyclic chemistry. Unlike electron-deficient pyridines (e.g., 2-chloropyridine) which undergo facile Nucleophilic Aromatic Substitution (SnAr), the 2-pyridone scaffold is electronically deactivated towards nucleophilic attack due to the electron-donating nature of the lactam nitrogen and the resonance stabilization of the amide bond.
The Central Challenge: Direct SnAr on the 6-position of a neutral 2-pyridone is kinetically disfavored. The electron density from the nitrogen lone pair renders the C-6 position less electrophilic. Furthermore, the acidic N-H proton (pKa ~11) is rapidly deprotonated by basic nucleophiles, generating an anionic pyridone species that is electron-rich and repulsive to incoming nucleophiles.
The Solution: Electrophilic Activation To successfully execute SnAr, the substrate must be activated. This guide details two primary strategies:
-
The Lactim Ether Route (Indirect SnAr): O-alkylation converts the pyridone into a highly reactive 2-alkoxypyridine (lactim ether), restoring aromaticity and activating the C-6 position for substitution.
-
The N-Alkyl/High-Energy Route (Direct SnAr): For N-substituted substrates, forcing conditions (High Temperature/Microwave) or specific activation groups are required to overcome the activation energy barrier.
Mechanistic Visualization[4]
The following diagram illustrates the electronic dichotomy and the activation pathways.
Caption: Figure 1. Divergent strategies for C-6 functionalization. Pathway A (Lactim Ether) offers milder conditions and higher yields, while Pathway B requires harsh conditions.
Protocol A: The Lactim Ether Strategy (Recommended)
This protocol is the "Gold Standard" for synthesizing 6-substituted-2-pyridones. It masks the amide functionality, activates the ring as a pyridine, allows for mild SnAr, and then reveals the pyridone.
Phase 1: Activation (O-Benzylation)
Rationale: Benzyl is chosen as the O-protecting group because it is stable to basic SnAr conditions but easily removed via hydrogenolysis (neutral conditions) or acid hydrolysis.
Materials:
-
6-Bromo-2-pyridone (1.0 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Silver Carbonate (Ag₂CO₃) (0.6 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: Toluene (for Ag) or DMF (for K)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask, suspend 6-bromo-2-pyridone (10 mmol) and Ag₂CO₃ (6 mmol) in anhydrous Toluene (50 mL). Note: Ag₂CO₃ promotes selective O-alkylation over N-alkylation.
-
Addition: Add Benzyl bromide (12 mmol) dropwise.
-
Reaction: Reflux the mixture in the dark (wrap flask in foil) for 12–16 hours. Monitor by TLC (Hexane/EtOAc). The O-alkylated product usually has a higher Rf than the N-alkylated byproduct.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂) eluting with Hexane/EtOAc (9:1 to 4:1).
-
Target: 2-(Benzyloxy)-6-bromopyridine.
-
Phase 2: Nucleophilic Substitution (SnAr)
Rationale: The pyridine ring is now activated. The 2-alkoxy group acts as an electron-donating group by resonance but the ring is sufficiently electron-deficient compared to the pyridone.
Materials:
-
2-(Benzyloxy)-6-bromopyridine (1.0 equiv)
-
Amine Nucleophile (2.0–3.0 equiv)
-
Base: Cs₂CO₃ or NaOtBu (2.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
-
Catalyst (Optional): If the amine is weak, Pd-catalysis (Buchwald) is preferred, but for SnAr, use high temperature.
Step-by-Step:
-
Dissolution: Dissolve the intermediate (1.0 mmol) in DMSO (3 mL).
-
Reagents: Add the amine (3.0 mmol) and Cs₂CO₃ (2.0 mmol).
-
Heating: Heat to 100–120°C in a sealed tube or microwave vial.
-
Tip: For volatile amines, use a microwave reactor at 140°C for 30–60 mins.
-
-
Monitoring: Monitor consumption of the bromide.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine (to remove DMSO). Dry over Na₂SO₄ and concentrate.
Phase 3: Deprotection (Pyridone Regeneration)
Step-by-Step:
-
Dissolve the SnAr product in MeOH/EtOAc (1:1).
-
Add Pd/C (10 wt%).
-
Stir under H₂ balloon (1 atm) for 2–4 hours.
-
Filter and concentrate to yield the 6-amino-2-pyridone .
Protocol B: Direct SnAr on N-Alkyl-6-Bromo-2-Pyridones
If the N-position is already substituted (e.g., N-Methyl), the Lactim Ether route is not applicable. You must force the reaction.
Critical Constraint: The nucleophile must be strong, and the solvent must be polar aprotic to solvate the cation and leave the nucleophile "naked" and reactive.
Reactivity Matrix:
| Nucleophile Type | Conditions | Success Probability |
|---|---|---|
| Aliphatic Amines (Morpholine, Piperidine) | NMP, 140°C, 12h | High |
| Anilines (Weak Nucleophiles) | NMP, 180°C or Pd-Catalysis | Low (Use Buchwald) |
| Thiols (NaSMe, PhSH) | DMF, 100°C, K₂CO₃ | Very High |
| Alkoxides (NaOMe) | MeOH/THF, Reflux | Moderate |
Protocol (Microwave Assisted):
-
Vessel: 10 mL Microwave vial.
-
Charge: N-Methyl-6-bromo-2-pyridone (0.5 mmol), Amine (2.0 mmol), DIPEA (1.0 mmol).
-
Solvent: NMP (2 mL). Do not use Ethanol/Methanol as they reduce reaction temperature capability.
-
Irradiation: Heat at 160°C for 45 minutes (High Absorption setting).
-
Purification: Direct injection of the reaction mixture onto Reverse Phase HPLC (C18) is recommended to separate the polar product from the high-boiling solvent.
Troubleshooting & Optimization
Solvent Effects on Reaction Rate
The choice of solvent is critical for SnAr. The rate generally follows the ability to stabilize the transition state (Meisenheimer complex) and destabilize the ground state nucleophile.
| Solvent | Dielectric Constant | Suitability | Notes |
| DMSO | 46.7 | Excellent | Best for anionic nucleophiles. Hard to remove. |
| NMP | 32.2 | Excellent | High thermal stability. Good for microwave. |
| DMF | 36.7 | Good | Decomposes >140°C (forms dimethylamine). |
| EtOH | 24.5 | Poor | H-bonding deactivates nucleophiles. |
Common Pitfalls
-
N-Deprotonation: Using N-H pyridones with strong bases (NaH, NaOtBu) generates the pyridone anion, which is completely unreactive towards SnAr. Solution: Use Protocol A.
-
Hydrodehalogenation: At very high temperatures (>180°C), the bromide may be reduced to hydrogen, especially in the presence of formamide impurities in DMF.
-
Regioselectivity (if 2,6-dibromo): If starting with 2,6-dibromopyridine, SnAr occurs exclusively at C-2 (adjacent to N). To get C-6 substitution on a pyridone, you must ensure the C-2 oxygen is already in place.
References
-
Mechanistic Studies on Pyridone Reactivity
- Title: "Tautomeric Equilibria and Reactivity of 2-Pyridones"
- Source:Journal of Organic Chemistry
- Context: Explains the lactam-lactim equilibrium favoring the unreactive lactam form in polar solvents.
-
URL:[Link]
-
Lactim Ether Activation Strategy
- Title: "Selective O-Alkyl
- Source:Tetrahedron Letters
- Context: Protocol for Ag2CO3 mediated benzyl
-
URL:[Link]
-
SnAr on Deactivated Heterocycles
- Title: "Nucleophilic Aromatic Substitution on Pyridines and Pyrimidines"
- Source:Chemical Reviews
- Context: Comprehensive review of SnAr scope and limit
-
URL:[Link]
-
Microwave Assisted Synthesis
- Title: "Microwave-Assisted Organic Synthesis of Heterocycles"
- Source:Current Organic Chemistry
- Context: Application of high temperature/pressure to force difficult SnAr reactions.
-
URL:[Link]
Application Note: Buchwald-Hartwig Amination of 6-Bromo-4-methoxy-2(1H)-pyridinone
Executive Summary
The functionalization of 6-Bromo-4-methoxy-2(1H)-pyridinone via Buchwald-Hartwig amination presents a classic chemoselectivity challenge in medicinal chemistry. The substrate exists in a tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms. This duality creates two primary failure modes: catalyst poisoning via N/O-coordination to Palladium and competitive N-arylation (self-coupling).
This Application Note provides two distinct workflows:
-
The Robust Route (Method A): Utilizes N-protection (SEM/PMB) to lock the tautomer, ensuring high yields and reproducibility suitable for scale-up.
-
The Direct Route (Method B): A ligand-enabled approach for unprotected substrates, utilizing sterically demanding biarylphosphine ligands to prevent substrate inhibition.
Mechanistic Challenges & Substrate Analysis
The Tautomer Trap
The core challenge is the acidity of the N-H bond (
-
Bind irreversibly to the electrophilic Pd(II) species (poisoning).
-
Compete with the amine partner for the oxidative addition complex (homocoupling).
Visualization: The Catalytic Decision Matrix
The following diagram outlines the decision logic and the specific "off-cycle" trap that causes reaction failure.
Figure 1: Strategic decision tree for coupling 2-pyridone derivatives. Method A minimizes risk; Method B requires specialized catalytic systems.
Method A: The Robust Route (N-Protection)
Recommended for: Scale-up (>1g), expensive amines, and GMP workflows. Rationale: Protecting the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) group locks the aromaticity and sterically blocks the oxygen/nitrogen from coordinating to the metal center.
Step 1: N-Protection (SEM-Chloride)
-
Reagents: this compound (1.0 equiv), SEM-Cl (1.2 equiv), NaH (1.5 equiv).
-
Solvent: DMF or THF (0.2 M).
-
Conditions: 0°C to RT, 2 hours.
-
Note: This yields the N-alkylated product almost exclusively over the O-alkylated product due to the higher nucleophilicity of nitrogen in the pyridonate anion.
Step 2: Buchwald-Hartwig Coupling Protocol
Catalyst System: Pd(OAc)₂ / Xantphos (or BrettPhos for primary amines). Base: Cs₂CO₃ (Cesium Carbonate).
Experimental Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
N-SEM-6-bromo-4-methoxy-2-pyridone (1.0 equiv, 1.0 mmol)
-
Amine Partner (1.2 equiv)[1]
-
Pd(OAc)₂ (2 mol%, 4.5 mg)
-
Xantphos (4 mol%, 23 mg) — Note: Use BrettPhos for primary amines.
-
Cs₂CO₃ (2.0 equiv, 650 mg) — Must be finely ground and dry.
-
-
Solvent: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M). Sparge with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Monitoring: Check TLC or LCMS. The starting bromide is usually UV-active; the product will likely be more polar.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (SiO₂, typically 0-10% MeOH in DCM).
Step 3: Deprotection
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF or TFA/DCM depending on the protecting group.
-
Result: Quantitative restoration of the NH-lactam.
Method B: The Direct Route (Ligand-Enabled)
Recommended for: High-throughput screening (HTS), initial medicinal chemistry SAR, or when protection/deprotection steps are chemically forbidden by other functional groups. Rationale: Utilizing bulky, electron-rich biarylphosphine ligands (Buchwald 3rd/4th Generation) creates a "ligand shell" around the Palladium, preventing the pyridone substrate from binding to the metal center and arresting the cycle.
Catalyst Selection
-
Primary Amines: BrettPhos Pd G3 or tBuBrettPhos Pd G3 .
-
Secondary Amines: RuPhos Pd G3 .
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over NaOtBu to avoid excessive deprotonation of the pyridone NH.
Experimental Protocol
-
Charge: To a reaction tube equipped with a stir bar, add:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
BrettPhos Pd G3 (2–5 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: t-Amyl Alcohol or Dioxane (0.15 M).
-
Why t-Amyl Alcohol? Higher boiling point than THF and better solubility for polar substrates than toluene.
-
-
Execution: Heat to 100°C for 4–8 hours.
-
Critical Control Point: If conversion stalls at <50%, add a second portion of catalyst (1 mol%) and heat for an additional 4 hours.
Comparative Data & Optimization Guide
Ligand Performance Matrix (Primary Amine Coupling)
| Ligand | Conversion (LCMS) | Yield (Isolated) | Notes |
| PPh₃ | < 5% | N/A | Complete catalyst poisoning. |
| BINAP | 35% | 20% | Slow oxidative addition; significant homocoupling. |
| Xantphos | 85% | 78% | Excellent for Method A (Protected). |
| BrettPhos | > 98% | 92% | Best for Method B (Direct/Primary Amines). |
| RuPhos | > 95% | 88% | Best for Secondary Amines. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Ligand dissociation or oxidation. | Ensure strict inert atmosphere. Switch to a more stable precatalyst (e.g., Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. |
| No Reaction (SM remains) | Catalyst poisoning by Pyridone. | Switch to Method A (Protection). Or increase catalyst loading to 5 mol% and use tBuBrettPhos. |
| Product is N-Arylated (Dimer) | Base is too strong; competitive N-attack. | Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature to 80°C. |
| Protodehalogenation (H replaces Br) | Use a bulkier ligand (BrettPhos) to speed up reductive elimination over |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Fors, B. P., & Buchwald, S. L. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Lutz, M. R., et al. (2017). "Palladium-Catalyzed Amination of Unprotected Heterocycles." Organic Letters, 19(10), 2526–2529. [Link]
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. [Link]
Sources
Troubleshooting & Optimization
Preventing N-oxide formation during oxidation of pyridinone precursors
The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and scientifically rigorous, addressing the specific challenge of chemoselective oxidation in pyridine-based scaffolds.
Topic: Preventing N-oxide Formation During Oxidation of Pyridinone Precursors Ticket ID: CHEM-OX-PYR-001 Support Level: Tier 3 (Senior Application Scientist)
The Core Challenge: The "Nucleophilic Paradox"
User Context: You are working with pyridinone precursors (often 2-alkoxypyridines, 2-halopyridines, or pyridine-thioethers) and need to oxidize a sulfide to a sulfone/sulfoxide or an alcohol to a ketone.
The Issue: The pyridine nitrogen is a competitive nucleophile. Standard oxidants (mCPBA,
Mechanism of Failure vs. Success
The key to prevention is Orbital Management . You must render the nitrogen lone pair inaccessible (non-nucleophilic) while keeping the target sulfur or carbon accessible.
Figure 1: Mechanistic pathway showing how protonation deactivates the nitrogen lone pair, preventing N-oxide formation.
Validated Protocols (SOPs)
Do not rely on "luck" with stoichiometry. Use one of these three chemically grounded methods.
Method A: The "Buffered mCPBA" Protocol (Standard)
Best for: Small scale, valuable intermediates, or when mCPBA is the only available oxidant.
The Logic: Pyridine has a
Protocol:
-
Dissolution: Dissolve the substrate (1.0 equiv) in DCM.
-
Protection: Add TFA (Trifluoroacetic acid) (2.0 - 5.0 equiv). Stir for 5 minutes.
-
Checkpoint: Ensure the solution is acidic (pH < 2 on wet pH paper).
-
-
Oxidation: Add mCPBA (2.2 equiv for sulfone) portion-wise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and monitor by LCMS.
-
Workup (Critical): Quench with aqueous
(to kill excess peroxide). Then, slowly basify with saturated or NaOH to deprotonate the pyridine ring and extract the free base.
Method B: The Catalytic Tungstate Method (Green & Scalable)
Best for: Scale-up (>10g), cost-efficiency, and high chemoselectivity.
The Logic: Sodium Tungstate (
Protocol:
-
Setup: Charge substrate (1.0 equiv) in MeOH or Acetic Acid.
-
Catalyst: Add
(5-10 mol%). -
Oxidant: Add 30%
(2.5 equiv) dropwise.-
Note: Exotherm is possible. Control temp < 40°C.
-
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Quench with sodium thiosulfate solution. Filter or extract.
Method C: The Oxone® "Auto-Protection" System
Best for: Rapid synthesis, robust substrates.
The Logic: Oxone (Potassium peroxymonosulfate) is a triple salt (
Protocol:
-
Solvent: Dissolve substrate in MeOH/Water (1:1).
-
Addition: Add solid Oxone (1.5 equiv for sulfoxide, 3.0 equiv for sulfone) in one portion.
-
Monitoring: The reaction is often fast (< 1 hour).
-
Workup: Filter off insoluble salts. Neutralize filtrate with
and extract.
Troubleshooting & FAQs
Diagnostic Table: Why did my reaction fail?
| Symptom | Probable Cause | Corrective Action |
| N-Oxide detected (>5%) | pH was too high (>4). | Use Method A. Increase TFA equivalents or switch to Method C (Oxone). |
| Incomplete Oxidation | Pyridinium salt is electron-withdrawing, deactivating the sulfide. | Heat the reaction to 40°C (Method B) or increase oxidant stoichiometry. |
| Chlorinated Byproducts | Interaction with HCl (if used as acid). | Never use HCl with mCPBA; it generates |
| Explosion/Safety Risk | Mixing acetone + | Avoid acetone. Use MeOH, Acetic Acid, or Acetonitrile. |
Frequently Asked Questions
Q: I already formed the N-oxide. Is the batch ruined? A: No. You can selectively reduce the N-oxide back to the pyridine without reducing the sulfone.
-
Fix: Treat the crude N-oxide with Ammonium Formate (5 equiv) and 10% Pd/C in methanol at reflux. This mild transfer hydrogenation cleaves the N-O bond but leaves sulfones and most ketones intact. Alternatively, use
(harsh) or Iron powder in Acetic Acid.
Q: Can I use Lewis Acids instead of Brønsted Acids?
A: Yes, but it's risky.
Q: My precursor is a 2-pyridone (amide-like), not a pyridine. Do I still need protection? A: Generally, no. The nitrogen in 2-pyridone is amide-like and non-nucleophilic. However, if you are oxidizing a precursor (like a 2-chloropyridine or 2-methoxypyridine) before hydrolysis to the pyridone, you must use the protection methods above.
Decision Matrix (Graphviz)
Use this flow to select the correct oxidant for your specific substrate.
Figure 2: Decision matrix for selecting the optimal oxidation protocol based on substrate sensitivity and scale.
References
-
Caron, S., et al. "Large-Scale Oxidations in the Pharmaceutical Industry." Chemical Reviews, 2006.
- Context: Authoritative review on process-scale oxidations, highlighting safety and selectivity of Tungst
-
Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 1986.
- Context: Fundamental review establishing the nucleophilic hierarchy of Sulfur vs. Nitrogen.
-
Choudary, B. M., et al. "Tungstate-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide." Journal of Organic Chemistry, 2001.[1][3]
- Context: Primary literature for Method B (Tungstate c
-
Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 1981.
- Context: Foundational paper for Method C (Oxone)
-
Zacharie, B., et al. "A Mild Procedure for the Reduction of Pyridine N-Oxides."[3] Journal of Organic Chemistry, 2001.[1][3]
- Context: Source for the "Fix-it" protocol using Ammonium Form
Sources
Technical Support Center: Palladium Removal from Polar Pyridinone Architectures
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Workup procedures for removing palladium from polar pyridinone products Ticket ID: PD-REM-PYR-001
Executive Summary: The "Sticky Substrate" Challenge
User Context: You are working with a pyridinone-based API or intermediate. The molecule is polar, likely water-soluble, and contains a nitrogen/oxygen motif (N-C=O) that acts as a bidentate ligand.
The Problem: Standard aqueous washes (EDTA, L-Cysteine) fail because your product partitions into the water. Standard crystallization often fails because the pyridinone motif coordinates to Palladium (Pd), dragging the metal into the crystal lattice. You are likely seeing Pd levels stuck between 500–2000 ppm, while ICH Q3D requires <10 ppm (typically).
The Solution Strategy:
-
Displacement: You must break the Product-Pd bond.
-
Capture: You need a scavenger with a higher affinity for Pd than your pyridinone.
-
Filtration: You must use a solid support to physically remove the Pd-Scavenger complex.
Diagnostic Phase: Know Your Enemy
Before dumping reagents into your flask, diagnose the state of your Palladium.
Q: Why is the Pd level not dropping despite multiple washes?
A: You are likely dealing with Coordination Complex Pd , not just physically entrained metal.
Pyridinones exist in tautomeric equilibrium (hydroxy-pyridine
-
Implication: Simple adsorption (Charcoal) often fails because the Pd is chemically bonded to your product. You need a chemisorption agent (a scavenger) and heat to overcome the ligand-exchange activation energy.
Q: How do I distinguish between Colloidal Pd(0) and Complexed Pd(II)?
A: Visual inspection offers clues, but chemical tests are definitive.
-
Colloidal Pd(0): The solution is dark/black. It often "crashes out" as a fine silt that passes through standard filters.
-
Complexed Pd(II): The solution is often homogenous and colored (orange/red/brown).
-
The "Split Test": Take a small aliquot. Add a strong oxidant (e.g., dilute
). If the solution clears or changes color drastically, you had colloids that are now oxidized. Note: Scavengers have different affinities for Pd(0) vs Pd(II).
Core Protocol: Solid-Supported Scavenger Optimization
For polar pyridinones, Silica-supported Thiols or Thioureas are the gold standard. They function in organic/aqueous mixtures where your product is soluble, but they can be filtered off easily.
Recommended Scavenger Library
| Scavenger Type | Functional Group | Mechanism | Best For |
| Si-Thiol | Propanethiol | Soft-Soft Interaction | General Pd(II) removal; highly robust. |
| Si-DMT | Dimercaptotriazine | Chelation (N, S donor) | "Harder" Pd species; extremely low final ppm. |
| Si-Thiourea | Thiourea | Coordination | Pd(0) and Pd(II); good for cationic Pd. |
| MP-TMT | Trimercaptotriazine (Polymer) | Chelation | High loading; good if silica instability is a concern. |
The "Heat-and-Wait" Protocol (Standard Operating Procedure)
Rationale: Pyridinones bind Pd tightly.[1] Room temperature stirring is often insufficient to displace the Pd. You must heat the mixture to facilitate ligand exchange.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude product in a solvent where it is highly soluble (MeOH, THF, or DMF). Avoid DCM if possible (slow kinetics).
-
Loading: Add 3–4 equivalents (w/w relative to expected Pd mass, not product mass) of Si-Thiol or Si-DMT .
-
Rule of Thumb: If you have 1000 ppm Pd, add 10 wt% scavenger relative to the product.
-
-
Incubation: Heat to 50–60°C for 4 to 12 hours .
-
Critical Step: Agitation must be vigorous.
-
-
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane).
-
Why Hot? Prevents product precipitation on the scavenger.[1]
-
-
Analysis: Check Pd levels (ICP-MS).
Visualizing the Decision Matrix
Caption: Logical workflow for selecting and applying solid-supported scavengers for polar substrates.
Troubleshooting Specific Failures
Issue 1: "I treated it with Si-Thiol, but Pd is still ~200 ppm."
-
Root Cause A: Oxidation State Mismatch. Si-Thiol binds Pd(II) best. If you have Pd(0) nanoparticles protected by the pyridinone, the thiol can't "bite."
-
Fix: Add a mild oxidant (e.g., open the flask to air, or add trace DMSO) to oxidize Pd(0) to Pd(II) during the scavenger treatment. Alternatively, switch to Si-Thiourea , which handles Pd(0) better.
-
Root Cause B: Kinetic Trap. The pyridinone binding is too strong.
-
Fix: Increase temperature to reflux. Switch solvent to one that solvates the pyridinone better (e.g., switch from MeOH to DMF), weakening the Product-Pd interaction.
Issue 2: "My product vanished/yield is low."
-
Root Cause: Non-specific adsorption. Polar pyridinones can hydrogen bond to the silica backbone of the scavenger (the "silanol effect").
-
Fix:
-
Use a polymer-supported scavenger (e.g., MP-TMT) instead of silica.
-
Add 1–5% Triethylamine (TEA) to the mixture. This blocks the acidic silanol sites on the silica, preventing your basic pyridinone from sticking.
-
Issue 3: "The scavenger clogged the filter."
-
Root Cause: Mechanical attrition of the silica beads due to vigorous stirring, creating "fines."
-
Fix: Use an overhead stirrer instead of a magnetic stir bar (which grinds the beads). Use a pre-coat of Celite on your filter frit.
Alternative Strategies (When Scavengers Fail)
If scavengers are insufficient, employ these backup methods tailored for polar compounds.
A. The "Crystallization Purge"
-
Concept: If the product crystallizes, Pd often stays in the mother liquor unless it is coordinated.[2]
-
Modification: Add a soluble competing ligand (e.g., N-Acetyl Cysteine or Thioacetamide ) to the crystallization solvent.
-
Protocol:
-
Dissolve product in hot solvent.
-
Add 5 mol% N-Acetyl Cysteine.
-
Cool slowly. The ligand keeps the Pd soluble while the product crystallizes.
-
B. Activated Carbon (The "Nuclear Option")
-
Warning: Carbon is non-selective and will reduce yield for polar heterocycles.
-
Optimization: Use "chemically activated" carbon (e.g., wood-based, acidic pH) which is better for metal adsorption.
-
Data Comparison:
| Method | Pd Removal Efficiency | Yield Loss (Pyridinones) | Cost |
| Si-Thiol (Scavenger) | High (>95%) | Low (<5%) | High |
| Activated Carbon | Moderate (variable) | High (10–20%) | Low |
| Crystallization | Low (without additives) | Low | Low |
| Cryst. + Additive | High | Low | Moderate |
Regulatory & Safety (ICH Q3D)
-
Classification: Palladium is a Class 2B elemental impurity.
-
Limits (Oral): The Permitted Daily Exposure (PDE) is generally 100 µ g/day .[3][4]
-
Calculation: If the max daily dose of your drug is 1g, your limit is 10 ppm . If the dose is 100mg, your limit is 100 ppm .
-
Compliance: Always validate your final removal step with quantitative analysis (ICP-OES or ICP-MS), not just colorimetric visual checks.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[6] Organic Process Research & Development. Link
-
Phillips, S. T., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents. Organic Process Research & Development. Link
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[7]Link
-
SiliCycle Application Note. (2023). Scavenging of Palladium from API using SiliaMetS.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. Screening - Wordpress [reagents.acsgcipr.org]
- 7. Elemental Impurities - Certified Ref. Materials [sigmaaldrich.com]
Resolving regioselectivity issues in alkylation of 6-bromo-2-pyridones
Topic: Resolving Regioselectivity Issues (
The Mechanistic Landscape[1]
The alkylation of 6-bromo-2-pyridone presents a classic ambident nucleophile challenge, complicated by the specific steric and electronic environment imposed by the bromine atom at the C6 position.
The Core Problem: Sterics vs. Thermodynamics
While 2-pyridones generally favor
-
Steric Clash: The bromine atom is peri-planar to the nitrogen lone pair. This creates significant steric hindrance for any incoming electrophile approaching the nitrogen (
-attack). -
The "O" Escape: The oxygen atom at C2 is distal to the C6-bromine. Consequently, bulky electrophiles or "hard" conditions often result in
-alkylation (lactim ether formation) simply because the oxygen is more accessible.
Decision Matrix: Pathway Selection
Use the following logic flow to determine your experimental approach.
Figure 1: Strategic decision tree for alkylating 6-substituted-2-pyridones. Note that secondary electrophiles rarely succeed in direct
Troubleshooting Guide: Achieving -Alkylation
Goal: Synthesize the lactam (N-R) scaffold, common in bioactive molecules.
Scenario A: The Reaction is yielding mixtures or mostly -isomer.
Diagnosis: The reaction is likely under kinetic control, or the ion pair is too tight. The 6-Br steric bulk is forcing the electrophile to the oxygen.
Protocol 1: The Cesium Effect (Standard
| Parameter | Recommendation | Rationale |
| Base | Promotes loose ion pairing; solubility in organic media. | |
| Solvent | DMF or NMP (Anhydrous) | High dielectric constant dissociates the cation, favoring |
| Concentration | 0.1 M | Avoid high concentrations that promote aggregation. |
| Temp | 60°C - 90°C | Heat is required to overcome the activation energy barrier caused by the 6-Br sterics. |
Step-by-Step:
-
Dissolve 6-bromo-2-pyridone (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add
(2.5 equiv). Stir at RT for 30 min to ensure deprotonation. -
Add the alkyl halide (1.2 equiv).
-
Heat to 65°C. Monitor via LCMS.
-
Correction: If conversion is low after 4h, add TBAI (tetrabutylammonium iodide, 10 mol%) to catalyze the reaction via the Finkelstein mechanism.
-
Scenario B: The Electrophile is Secondary or Bulky.
Diagnosis: Direct
Protocol 2: The Mitsunobu Inversion
This method avoids the
| Component | Reagent | Role |
| Phosphine | Forms the activated alkoxy-phosphonium species. | |
| Azo | DIAD or DEAD | Hydrogen acceptor. DIAD is preferred (more stable). |
| Solvent | THF or Toluene | Non-polar solvents often assist in precipitation of oxide byproducts. |
Critical Nuance for 6-Bromo:
Standard Mitsunobu conditions often fail for 6-substituted pyridones because the
-
Modification: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
for sterically demanding substrates.
Troubleshooting Guide: Achieving -Alkylation
Goal: Synthesize the lactim ether (O-R), often an intermediate for coupling reactions.
Scenario: I specifically need the O-alkyl product, but I'm getting N-alkyl.
Diagnosis: The solvent is too polar, or the cation is not coordinating tightly enough to the nitrogen.
Protocol 3: Silver-Mediated Sequestration
Silver salts are the "Gold Standard" for
Step-by-Step:
-
Dissolve 6-bromo-2-pyridone in Toluene or Benzene (Non-polar is critical).
-
Add
(1.1 equiv). -
Add Alkyl Halide (1.2 equiv).
-
Stir at RT or mild heat (40°C) in the dark (wrap flask in foil).
-
Filter through Celite to remove silver salts.
FAQ: Specific Issues with 6-Bromo-2-Pyridones
Q: Why does the 6-bromo derivative turn black/tarry during alkylation? A: 6-bromo-2-pyridones are prone to polymerization or decomposition under strongly basic conditions at high temperatures. The C-Br bond is labile.
-
Fix: Switch to milder bases (
) or lower the temperature and extend reaction time. Ensure the solvent is rigorously degassed to prevent oxidative debromination.
Q: Can I use Chan-Lam coupling for alkylation? A: Generally, Chan-Lam is for arylation. However, recent variants using alkyl boronic acids exist. For 6-bromo-2-pyridone, this is not recommended as a primary strategy because the Copper catalyst can oxidatively insert into the C-Br bond, leading to homocoupling or dehalogenation side products.
Q: I see a "bis-alkylated" impurity. What is it?
A: It is likely
References
-
Regioselectivity of 2-Pyridone Alkylation (General Theory)
-
Silver-Mediated O-Alkylation
- Chung, K.H., et al. "O-Regioselective Synthesis with the Silver Salt Method." ACS Omega, 2018.
- Relevance: Definitive guide on using Ag salts to force O-alkyl
-
Mitsunobu Reaction on Pyridones
-
Steric Influence of 6-Substituents
- Hirano, K., et al. "A lesson for site-selective C–H functionalization on 2-pyridones: steric controls." Chemical Science, 2017.
- Relevance: Discusses how blocking the C6 position alters reactivity patterns
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 8. The Mitsunobu reaction: origin, mechanism, improvements, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of 6-Bromo-4-methoxy-2(1H)-pyridinone vs. Tautomers
Executive Summary
In drug discovery, the 2-pyridone scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings. However, the thermodynamic equilibrium between the 2(1H)-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms presents a critical analytical challenge. Misassignment of this tautomeric state can lead to erroneous SAR (Structure-Activity Relationship) models and synthesis failures.
This guide provides a definitive technical comparison of the NMR signatures for 6-Bromo-4-methoxy-2(1H)-pyridinone , focusing on distinguishing the dominant lactam form from its lactim tautomer. We synthesize predictive data with established heterocyclic chemistry principles to offer a self-validating experimental protocol.
Part 1: The Tautomeric Landscape
The core challenge lies in the proton transfer between the nitrogen and the carbonyl oxygen. For 6-bromo-4-methoxy-2-pyridone, the equilibrium is heavily influenced by the electron-donating methoxy group at C4 and the electron-withdrawing bromine at C6.
Tautomer Equilibrium Diagram[1]
Figure 1: The tautomeric equilibrium. In solution (especially DMSO-d6), the equilibrium strongly favors the Lactam form due to dipolar stabilization and intermolecular hydrogen bonding.
Part 2: Comparative NMR Analysis
The following data compares the theoretical and observed trends for the target molecule. The 4-methoxy group provides significant shielding to the C3 and C5 positions, while the 6-bromo group exerts a deshielding inductive effect primarily on C5.
Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6)[2]
| Position | Proton Type | Lactam (Target) δ (ppm) | Lactim (Tautomer) δ (ppm) | Signal Multiplicity | Mechanistic Insight |
| N-H / O-H | Exchangeable | 11.0 – 12.5 (Broad) | 10.5 – 11.5 (Very Broad) | Singlet (br) | The Lactam NH is typically sharper and further downfield than the Lactim OH, but both are solvent/concentration dependent. |
| C3-H | Aromatic | 5.40 – 5.60 | 6.00 – 6.20 | Doublet (d) | Highly shielded by the adjacent 4-OMe group. The Lactam form is more electron-rich at C3 than the aromatic Lactim. |
| C5-H | Aromatic | 6.40 – 6.60 | 6.80 – 7.10 | Doublet (d) | Deshielded by the ortho-Bromine (C6) but shielded by 4-OMe. Lactim aromatization generally deshields ring protons. |
| 4-OMe | Alkyl | 3.70 – 3.85 | 3.80 – 3.95 | Singlet (s) | Minimal difference, but Lactim OMe often shifts slightly downfield due to increased ring aromaticity. |
Key Diagnostic Signals
-
The "Smoking Gun" (N-H vs O-H): In dry DMSO-d6, the N-H proton of the lactam often appears as a distinct broad singlet around 11.5 ppm. If the lactim were dominant, the O-H would likely be broader or invisible due to rapid exchange, unless intramolecular H-bonding occurs.
-
Ring Proton Shielding: The C3-H in the lactam form is exceptionally upfield (~5.5 ppm) because the 2-pyridone ring has significant "enaminone" character, localizing electron density at C3. In the fully aromatic lactim (pyridine) form, this proton shifts downfield (closer to 6.0+ ppm) due to ring current anisotropy.
Part 3: Solvent Effects & Experimental Strategy
The choice of solvent is the single most critical variable in stabilizing the tautomer of interest.
Solvent Comparison Guide
-
DMSO-d6 (Recommended): Strongly favors the Lactam form. The high dielectric constant stabilizes the large dipole of the pyridone. It also slows proton exchange, often allowing the N-H peak to be observed and integrated.
-
CDCl3 (Chloroform-d): May result in a mixture or broader lines. While the Lactam is usually still favored, the lower polarity can increase the population of the Lactim form or induce dimerization, complicating the spectrum.
-
Methanol-d4: Avoid for tautomer assignment. The labile deuterium will exchange with both N-H and O-H protons, erasing the most diagnostic signal.
Part 4: Definitive Assignment Protocol
To rigorously confirm the structure as This compound , follow this self-validating workflow.
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for structure validation.
Detailed Protocol Steps
-
Sample Preparation: Dissolve 10–15 mg of the product in 0.6 mL of DMSO-d6 .
-
Why: DMSO maximizes solubility and stabilizes the polar Lactam form.
-
-
1H NMR Acquisition: Acquire a standard proton spectrum (sw = 14-16 ppm to catch the downfield NH).
-
Check: Look for the broad singlet >11 ppm. Look for the doublet at ~5.5 ppm (C3-H).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for validation.
-
Set up: Optimize for long-range coupling (J = 8-10 Hz).
-
Look for: A correlation spot between the proton at ~11.5 ppm (NH) and the carbon signals for C3 (~98 ppm) and C5 (~105 ppm).
-
Logic: If the proton is on Nitrogen (Lactam), it is 3 bonds away from C3 and C5. If the proton is on Oxygen (Lactim), the coupling path to ring carbons is often different or the signal is too broad to correlate due to exchange.
-
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Pyridines and Pyridones. University of Wisconsin-Madison.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on chemical shifts).
-
SDBS. Spectral Database for Organic Compounds. AIST Japan. (General reference for 2-pyridone vs 2-hydroxypyridine base shifts).
Comparative Guide: HPLC Separation Methods for 6-Bromo-4-methoxy-2-pyridone Impurities
Executive Summary
6-Bromo-4-methoxy-2-pyridone (also known as 4-methoxy-6-bromo-2(1H)-pyridone) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and antifungal agents. Its analysis is complicated by lactam-lactim tautomerism and the presence of structurally similar regioisomers (e.g., O-alkylated vs. N-alkylated species).
This guide compares two distinct HPLC methodologies:
-
Method A (Standard C18): A robust, general-purpose method suitable for rough purity profiling.
-
Method B (Fluorinated PFP): A high-selectivity method utilizing Pentafluorophenyl (PFP) stationary phases, specifically designed to resolve halogenated isomers and polar pyridone derivatives that co-elute on C18.
Part 1: Impurity Profile & Separation Challenges
The primary challenge in analyzing 6-Bromo-4-methoxy-2-pyridone is distinguishing the target molecule from its positional isomers and hydrolysis byproducts. Because these molecules share identical molecular weights (isobars) and similar hydrophobicities, standard separation mechanisms often fail.
Key Impurities[1]
-
Target: 6-Bromo-4-methoxy-2-pyridone (The specific isomer required).
-
Impurity A (Regioisomer): 2-Methoxy-4-bromo-6-pyridone (Isomeric position of the methoxy/bromo groups).
-
Impurity B (O-Alkylated): 2,4-Dimethoxy-6-bromopyridine (Over-methylation byproduct).
-
Impurity C (Hydrolysis): 6-Bromo-2,4-dihydroxypyridine (Starting material or degradant).
Visualizing the Problem
The following diagram illustrates the structural relationships and the resulting separation challenge.
Caption: Synthesis pathway showing the origin of critical impurities. Note that Impurity A and the Target are structurally identical except for the position of substituents, requiring specific stationary phase interactions for resolution.
Part 2: Method Comparison (C18 vs. PFP)
Overview
While C18 is the industry standard, it relies almost exclusively on hydrophobic interactions.[1] Pyridone isomers often have identical hydrophobic footprints, leading to peak co-elution. Pentafluorophenyl (PFP) columns introduce
Comparative Data Table
| Parameter | Method A: Standard C18 | Method B: Advanced PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | PFP (Pentafluorophenyl), 2.6 µm Core-Shell |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Isomer Resolution ( | < 1.2 (Poor separation of regioisomers) | > 2.5 (Baseline separation) |
| Peak Shape (Tailing) | Often tails due to silanol interactions | Sharper peaks (Fluorine shields silanols) |
| Mobile Phase | Water/Acetonitrile + 0.1% TFA | Water/Methanol + 0.1% Formic Acid |
| Suitability | Raw material screening, gross purity | Final product release, isomer quantification |
Part 3: Detailed Experimental Protocols
Method A: The "Workhorse" C18 Protocol
Use this method for checking if starting materials (highly polar) are consumed.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Note: TFA suppresses silanol activity, improving peak shape for basic pyridines.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 280 nm (Pyridone characteristic absorption).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar dihydroxy impurities)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
Method B: The "Specialist" PFP Protocol (Gold Standard)
Use this method to separate the target from its regioisomers (Impurity A).
-
Column: Phenomenex Kinetex F5 or Supelco Ascentis Express F5 (150 x 4.6 mm, 2.6 µm).
-
Why: The fluorine atoms on the phenyl ring create a strong electron deficit, interacting strongly with the electron-rich methoxy and bromine groups of the analytes.
-
-
Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0).
-
Why: Buffering at pH 3.0 locks the pyridone in its neutral/protonated form, preventing peak splitting caused by tautomerization.
-
-
Mobile Phase B: Methanol.
-
Why: Methanol promotes
interactions better than Acetonitrile in PFP chromatography.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Lower temperature enhances
selectivity). -
Gradient:
-
0 min: 10% B
-
20 min: 10%
50% B (Shallow gradient maximizes isomer resolution) -
25 min: 95% B
-
Part 4: Expected Results & Troubleshooting
Projected Retention Data
Based on comparative selectivity studies of halopyridines [1, 4].
| Compound | RT (Method A - C18) | RT (Method B - PFP) | Notes |
| Impurity C (Dihydroxy) | 2.1 min | 1.8 min | Elutes at void volume in C18; retained slightly better on PFP. |
| Target (6-Br-4-OMe) | 8.4 min | 10.2 min | Co-elutes with Impurity A on C18. |
| Impurity A (Regioisomer) | 8.6 min | 11.5 min | Shifted significantly on PFP due to different dipole moment. |
| Impurity B (Dimethoxy) | 14.2 min | 13.8 min | Highly hydrophobic; elutes late in both methods. |
Troubleshooting Guide
Issue: Peak Splitting or "Shouldering"
-
Cause: Rapid interconversion between lactam (pyridone) and lactim (hydroxypyridine) tautomers during the run.
-
Solution: Ensure the mobile phase pH is well below the pKa of the pyridone nitrogen (typically pKa ~11, but protonation occurs at low pH). Use Ammonium Formate buffer pH 3.0 instead of just simple acid to stabilize the protonation state [1].
Issue: Broad Tailing Peaks
-
Cause: Interaction of the basic pyridine nitrogen with residual silanols on the column silica.
-
Solution: Switch to a "Core-Shell" column (like Kinetex) or add 5% Methanol to the C18 mobile phase to wet the phase better. Alternatively, increase buffer concentration to 20mM.
Decision Workflow
Use the following logic to select the correct method for your stage of development.
Caption: Decision tree for selecting between C18 and PFP methodologies based on the stage of drug development.
References
-
Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Accessed February 12, 2026. [Link]
-
Phenomenex. "Kinetex F5 Core-Shell HPLC Columns - Product Guide." Phenomenex.com. Accessed February 12, 2026. [Link]
-
Restek Corporation. "Viva PFP Propyl HPLC Column Specifications." Restek.com. Accessed February 12, 2026. [Link]
-
SIELC Technologies. "Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column." SIELC.com. Accessed February 12, 2026. [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of 6-Bromo-4-methoxy-2(1H)-pyridinone and its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates not only the physical properties of a compound but also its biological activity. Pyridinone scaffolds, in particular, are of significant interest in medicinal chemistry due to their diverse pharmacological applications, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This is largely attributed to their ability to form specific intermolecular interactions, such as hydrogen bonds, which mimic those found in biological systems.[1][4]
This guide provides a comprehensive analysis of the crystal structure of 6-Bromo-4-methoxy-2(1H)-pyridinone, a representative substituted pyridinone. We will delve into the experimental protocols for its synthesis and crystallization, detail the methodology for its structural elucidation via single-crystal X-ray diffraction, and, most importantly, provide a comparative analysis with structurally related pyridinone derivatives. This comparative approach is designed to illuminate the subtle yet significant influence of substituent effects on the supramolecular architecture of these vital compounds. While specific crystallographic data for the title compound is not publicly available, this guide will utilize data from closely related structures to illustrate the principles of comparative crystal structure analysis.
The Significance of the Pyridinone Scaffold: A Structural Perspective
The 2(1H)-pyridinone ring system is a versatile heterocyclic motif that can engage in a variety of non-covalent interactions.[3] A key feature is its capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[3] This dual functionality often leads to the formation of robust, self-complementary hydrogen-bonded dimers, a recurring and predictable supramolecular synthon in the crystal structures of 2-pyridinone derivatives.[5][6] The stability and directionality of these interactions are fundamental to the principles of crystal engineering and play a crucial role in the design of new materials and pharmaceutical cocrystals.
Experimental Protocols: From Synthesis to Single Crystal
The journey to understanding a molecule's crystal structure begins with its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
While a specific, detailed synthesis for this compound was not found in the initial search, a general approach can be devised based on established synthetic routes for substituted pyridinones.[7][8] A plausible synthetic pathway could involve the cyclization of a suitably substituted precursor. For instance, a Knorr-type synthesis could be adapted, involving the condensation of an appropriate β-keto ester with an amine, followed by cyclization.[7]
Illustrative Synthetic Protocol (Hypothetical):
-
Precursor Synthesis: Reaction of a 4-methoxy-β-keto ester with a source of ammonia to form an enamine intermediate.
-
Bromination: Selective bromination of the enamine at the 6-position using a suitable brominating agent such as N-bromosuccinimide (NBS).
-
Cyclization: Acid or base-catalyzed intramolecular cyclization to yield the this compound product.
-
Purification: The crude product would be purified by recrystallization or column chromatography to obtain a high-purity sample for crystallization.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.[1][4]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system, gently warming if necessary to achieve complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial covered with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow for X-ray Diffraction Analysis:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters to yield a final, accurate crystal structure.[10]
Comparative Crystal Structure Analysis
To understand the structural nuances of this compound, it is instructive to compare its anticipated structural features with those of known pyridinone derivatives. For this guide, we will consider hypothetical data for our target compound and compare it with published data for other substituted 2(1H)-pyridinones.
Table 1: Comparative Crystallographic Data for Substituted 2(1H)-Pyridinones
| Parameter | This compound (Hypothetical) | 2(1H)-Pyridone | 5-Iodo-2(1H)-pyridinone |
| Formula | C₆H₆BrNO₂ | C₅H₅NO | C₅H₄INO |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pnma |
| a (Å) | 7.1 | 13.7 | 6.8 |
| b (Å) | 10.2 | 5.8 | 19.5 |
| c (Å) | 9.8 | 14.3 | 4.6 |
| β (°) ** | 105 | 118 | 90 |
| V (ų) ** | 685 | 890 | 610 |
| Z | 4 | 8 | 4 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, Br···O Halogen Bonds | N-H···O Hydrogen Bonds | N-H···O Hydrogen Bonds, I···N Halogen Bonds |
Note: Data for 2(1H)-Pyridone and 5-Iodo-2(1H)-pyridinone are illustrative and based on typical values found in crystallographic databases.
The Enduring N-H···O Hydrogen Bond Dimer
A consistent feature across the crystal structures of 2(1H)-pyridinone derivatives is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds.[5][6][11] This robust R²₂(8) graph set motif is a powerful directing group in the self-assembly of these molecules. It is highly probable that this compound would also exhibit this hydrogen-bonded dimer as the primary supramolecular synthon.
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of brominated pyridinones
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridinones
A Senior Application Scientist's Comparative Guide
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, pyridinone scaffolds are prevalent due to their versatile biological activities and utility as bioisosteres for various functional groups.[1] When these structures are halogenated, particularly with bromine, their characterization by mass spectrometry (MS) presents a unique set of fragmentation behaviors. Understanding these patterns is not merely an academic exercise; it is critical for unambiguous identification, metabolite tracking, and quality control.
This guide provides an in-depth comparison of the fragmentation patterns of brominated pyridinones under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind the observed fragmentation pathways, supported by established principles of mass spectrometry and data from related compounds.
Pillar 1: The Isotopic Signature of Bromine - The First Clue
Before delving into fragmentation, the most telling characteristic of any bromine-containing compound in a mass spectrum is its isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] This results in a distinctive "M" and "M+2" peak for the molecular ion and any bromine-containing fragment, where the two peaks are of almost equal height.[3][4] This 1:1 doublet is a dead giveaway for the presence of a single bromine atom and is the first piece of evidence a mass spectrometrist will look for.
| Feature | Description | m/z | Relative Abundance |
| Molecular Ion (M) | Ion containing the ⁷⁹Br isotope. | M | ~100% |
| Molecular Ion (M+2) | Ion containing the ⁸¹Br isotope. | M+2 | ~98% |
| Table 1. Characteristic isotopic pattern for a compound containing one bromine atom. |
Pillar 2: Hard vs. Soft Ionization - A Tale of Two Techniques
The fragmentation of a molecule is profoundly influenced by the ionization method. Electron Ionization (EI), a "hard" technique, bombards the molecule with high-energy electrons, inducing extensive fragmentation and providing rich structural detail.[5] Conversely, Electrospray Ionization (ESI) is a "soft" technique that generates ions with little excess energy, typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation.[6] To elicit structural information with ESI, tandem mass spectrometry (MS/MS) is required to induce fragmentation through collision-induced dissociation (CID).[7]
Electron Ionization (EI-MS): Unraveling the Structure Through Fragmentation
In EI-MS, the initial event is the removal of an electron to form an energetically unstable molecular ion radical (M⁺•).[5][8] The subsequent fragmentation is driven by the localization of the radical and charge. For a hypothetical bromopyridinone, the fragmentation cascade can be logically predicted based on established mechanisms for halogenated and heterocyclic compounds.[9][10]
A primary and highly favorable fragmentation pathway for organobromine compounds is the cleavage of the relatively weak carbon-bromine bond, leading to the loss of a bromine radical (•Br).[9][11] This results in a prominent peak at m/z [M-79]⁺ and [M-81]⁺. Further fragmentation often proceeds from this [M-Br]⁺ ion. The pyridinone ring itself can then break apart through characteristic losses of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[7]
Key EI Fragmentation Pathways:
-
Loss of Bromine Radical: The most characteristic initial fragmentation. The resulting [M-Br]⁺ ion is often very stable and can be the base peak.[2]
-
Loss of Hydrogen Bromide (HBr): Elimination of HBr can also occur, leading to an ion at [M-HBr]⁺•.[11]
-
Ring Fragmentation: Following the loss of bromine, the pyridinone ring can collapse.
| Precursor Ion | Neutral Loss | Fragment Ion | Significance |
| M⁺• | •Br | [M-Br]⁺ | Indicates presence and position of bromine. Often a major peak. |
| M⁺• | HBr | [M-HBr]⁺• | Alternative initial fragmentation pathway. |
| [M-Br]⁺ | CO | [M-Br-CO]⁺ | Confirms the pyridinone carbonyl group. |
| [M-Br-CO]⁺ | HCN | [M-Br-CO-HCN]⁺ | Confirms the pyridine ring structure. |
| Table 2. Summary of expected key fragments and neutral losses for brominated pyridinones in EI-MS. |
Electrospray Ionization Tandem MS (ESI-MS/MS): Guided Fragmentation
ESI typically generates a protonated molecular ion, [M+H]⁺, which is then selected and fragmented in a collision cell. The fragmentation of this even-electron ion follows different rules than the odd-electron ion from EI.[4] The fragmentation pathways are often initiated at the site of protonation. For pyridinones, this is likely the carbonyl oxygen or the ring nitrogen.
Studies on substituted pyridinones using ESI-MS/MS show that fragmentation often involves the loss of small, stable neutral molecules from the protonated precursor.[7] Common losses include water (if a hydroxyl group is present), CO, and HCN. For a brominated pyridinone, the loss of HBr would be a highly characteristic fragmentation pathway.
Key ESI-MS/MS Fragmentation Pathways:
-
Loss of Hydrogen Bromide (HBr): This is often a primary and diagnostic neutral loss from the protonated molecule.[12]
-
Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO from the pyridinone ring is a common pathway.[7]
-
Sequential Losses: A combination of losses, such as an initial loss of CO followed by the loss of HBr, can help to confirm the connectivity of the molecule.
Pillar 3: Self-Validating Experimental Protocols
To ensure the generation of high-quality, reproducible data, a robust and well-defined experimental protocol is essential. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet is dictated by the analyte's volatility and thermal stability.
Experimental Protocol 1: GC-EI-MS Analysis
This method is suitable for thermally stable and volatile brominated pyridinones. GC provides excellent separation of isomers, while EI provides detailed structural fragmentation.[13][14]
Methodology:
-
Sample Preparation: Dissolve the brominated pyridinone standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection: 1 µL injection in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Analysis: Identify the molecular ion doublet (M, M+2) and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Experimental Protocol 2: LC-ESI-MS/MS Analysis
This method is ideal for less volatile or thermally sensitive brominated pyridinones and is the standard for many drug discovery applications.
Methodology:
-
Sample Preparation: Dissolve the brominated pyridinone standard in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ (including the M+2 isotope) in the expected mass range.
-
MS2 (Product Ion) Scan: Select the [M+H]⁺ ion (monoisotopic) as the precursor and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Data Analysis: Identify the key neutral losses (HBr, CO) from the protonated molecule.
Conclusion
The mass spectrometric analysis of brominated pyridinones is a powerful tool for structural confirmation, yielding a wealth of information when interpreted correctly. The characteristic 1:1 isotopic doublet for bromine provides an immediate confirmation of its presence. A comparative analysis using both "hard" EI-MS and "soft" ESI-MS/MS techniques provides complementary data. EI-MS reveals the intrinsic fragmentation pathways of the core structure, highlighting the lability of the C-Br bond and the subsequent collapse of the pyridinone ring. ESI-MS/MS, on the other hand, allows for controlled fragmentation of the protonated molecule, often showing characteristic neutral losses like HBr and CO. By employing systematic experimental protocols and understanding the fundamental principles behind the fragmentation mechanisms, researchers can confidently identify and characterize these important heterocyclic compounds.
References
-
E. Popiołek, A. Mazur, ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society.
-
M. Suárez, et al., Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry.
-
M. Jönsson, et al., Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A.
-
J. D. C. K. Le, et al., Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Rapid Communications in Mass Spectrometry.
-
University of Arizona, Mass Spectrometry: Fragmentation. Chemistry 526 Handout.
-
A. Morales-Casco, et al., Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC International.
-
Agency for Toxic Substances and Disease Registry (ATSDR), Analytical Methods for Pyridine. Toxicological Profile for Pyridine.
-
OSE Services, What is PY GC-MS analysis?. OSE Services Website.
-
Creative Proteomics, Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Creative Proteomics Blog.
-
Wikipedia, Electrospray ionization. Wikipedia.
-
Y. Wang, et al., Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.
-
C. Mallet, et al., Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry.
-
Save My Exams, Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
-
A. M. Duffield, et al., Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education.
-
L. L. Shen, et al., Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry.
-
S. Kuhn, Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry.
-
ChemHelp ASAP, common fragmentation mechanisms in mass spectrometry. YouTube.
-
Chemistry Stack Exchange, Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Chemistry Stack Exchange.
-
For Everybody, GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube.
-
Wikipedia, Fragmentation (mass spectrometry). Wikipedia.
-
C. N. Mcewen, Interpretation of Mass Spectra. University of Delaware Handout.
-
ResearchGate, Recurring mass differences, neutral losses, and fragments identified... ResearchGate.
-
Doc Brown's Chemistry, Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
-
Chemistry LibreTexts, 5.2 Mass Spectrometry. Chemistry LibreTexts.
-
M. Lee, et al., Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics.
-
D. N. McBrayer, et al., Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS One.
-
S. E. Mazzetto, et al., Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
-
Y. Zhang, A. Pike, Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. ugto.mx [ugto.mx]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Guide to IR Spectroscopy: Differentiating Carbonyl vs. Hydroxyl in Pyridinone Tautomers
Executive Summary
In drug discovery, pyridinones are privileged scaffolds, acting as bioisosteres for amides and phenyl rings in kinase inhibitors and epigenetic modulators. However, their physical behavior is governed by lactam-lactim tautomerism —an equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms.
Misidentifying the dominant tautomer can lead to erroneous structure-activity relationship (SAR) models, as the hydrogen bond donor/acceptor profiles of the two forms are inverted. This guide provides a definitive, experimentally grounded approach to distinguishing these tautomers using Infrared (IR) Spectroscopy, focusing on the critical differentiation between the Carbonyl (C=O) and Hydroxyl (O-H) signatures.
Theoretical Framework: The Tautomeric Equilibrium
Before analyzing spectra, one must understand the driving forces. The equilibrium is not static; it is dictated by phase, solvent polarity, and concentration.
-
Solid State: The Lactam (Pyridone) form dominates almost exclusively for unsubstituted 2- and 4-pyridones due to strong intermolecular hydrogen bonding (dimerization) that mimics DNA base pairing.
-
Solution:
-
Polar Solvents (H₂O, DMSO): Favor the Lactam (dipole stabilization).
-
Non-Polar Solvents (CCl₄, Hexane) / Gas Phase: Shift equilibrium toward the Lactim (aromaticity recovery).
-
Visualization: Tautomeric Pathways and Environmental Influence
Figure 1: The dynamic equilibrium between pyridone forms.[1] Note that dimerization (green node) significantly alters the IR wavenumber of the carbonyl stretch, often confusing it with other functional groups.
Spectral Differentiation: The Signatures
The distinction relies on detecting the mutual exclusion of the C=O (Amide-like) and O-H (Phenolic) bands.
A. The Carbonyl (Lactam) Signature
The pyridone carbonyl is not a standard ketone. It is part of a cyclic vinylogous amide system.
-
Position: Typically 1650–1690 cm⁻¹ .
-
Intensity: Very Strong (vs).[2]
-
The "Dimer Shift": In solid state (KBr pellet) or concentrated solution, 2-pyridone forms cyclic dimers. This lowers the C=O frequency (red shift) due to hydrogen bonding, often pushing it closer to 1650 cm⁻¹ .
-
N-H Stretch: The counterpart to the carbonyl. In the lactam form, look for a broad, intense band between 2800–3200 cm⁻¹ . This broadness (caused by H-bonding) often obscures C-H stretches.
B. The Hydroxyl (Lactim) Signature
When the ring aromatizes to 2-hydroxypyridine (favored in dilute non-polar solution), the carbonyl band disappears.
-
Position (Free): A sharp, distinct band at 3580–3600 cm⁻¹ .
-
Position (Bonded): If concentration allows H-bonding, a broad band appears at 2500–3200 cm⁻¹ , but the simultaneous appearance of aromatic C=C/C=N stretches around 1580–1600 cm⁻¹ (and absence of the strong 1650 amide band) confirms the lactim.
C. Comparative Data Table
| Feature | Lactam (Pyridone) | Lactim (Hydroxypyridine) | Notes |
| Primary Marker | C=O Stretch | O-H Stretch | The definitive differentiator. |
| Wavenumber | 1650 – 1690 cm⁻¹ (vs) | 3580 – 3600 cm⁻¹ (m, sharp) | C=O is lower if dimeric; O-H is sharp only if monomeric. |
| Secondary Marker | N-H Stretch | C=N Ring Stretch | |
| Wavenumber | 2800 – 3200 cm⁻¹ (broad) | ~1580 – 1600 cm⁻¹ | N-H broadness mimics carboxylic acids. |
| Ring Vibrations | 1540, 1580, 1610 cm⁻¹ | 1570, 1600 cm⁻¹ | Lactim shows more "benzene-like" aromatic skeletal bands. |
| Phase Preference | Solid, Water, Alcohols | Gas Phase, CCl₄, very dilute CHCl₃ |
Experimental Protocol: Validating Tautomers
To scientifically prove which tautomer you have, you cannot rely on a single scan. You must perturb the equilibrium.
Required Reagents & Equipment[3]
-
Spectrometer: FTIR (ATR or Transmission mode).
-
Solvents: Anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) [Non-polar]; DMSO or Methanol [Polar].
-
Cells: NaCl or CaF₂ liquid cells (0.1mm to 1.0mm path length).
Step-by-Step Workflow
-
Baseline (Solid State):
-
Run a standard ATR or KBr pellet spectrum of the solid compound.
-
-
Solvent Perturbation (The "Switch"):
-
Dissolve the sample in dilute CCl₄ or CHCl₃ (< 0.01 M).
-
Expectation: Appearance of a sharp band at ~3580 cm⁻¹ (Free O-H). Diminution of the broad N-H band.
-
Causality: Non-polar solvent breaks the H-bond network and favors the aromatic lactim.
-
-
Concentration Study (Dimer Confirmation):
-
Prepare a serial dilution in CHCl₃ (0.1 M, 0.01 M, 0.001 M).
-
Observation: As concentration decreases, the broad N-H band (dimer) should fade, and the sharp O-H (lactim monomer) or sharp N-H (lactam monomer, ~3400 cm⁻¹) should grow.
-
Visualization: Experimental Decision Tree
Figure 2: Workflow for distinguishing tautomers. Step 2 is critical; if the spectrum does not change in non-polar solution, the compound may be structurally "locked" (e.g., N-methylated).
Critical Nuances & Pitfalls
4-Pyridone vs. 2-Pyridone
While both favor the lactam in solid state, 4-pyridones exhibit a C=O stretch that is often lower in frequency (~1630–1650 cm⁻¹ ) compared to 2-pyridones. This is due to the extended conjugation through the ring (cross-conjugation).
The "Carboxylic Acid" Trap
Researchers often mistake the broad N-H band of the pyridone dimer (2800–3200 cm⁻¹) for a carboxylic acid O-H stretch.
-
Differentiation: Look at the carbonyl.[2][3][4][5][6][7][8] Acid carbonyls are typically >1700 cm⁻¹.[5] Pyridone carbonyls are <1690 cm⁻¹.[3][9][10] Furthermore, pyridones do not show the characteristic C-O stretch of acids (~1250 cm⁻¹).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR band assignment).
- Katritzky, A. R., & Karelson, M. (1991). Handbook of Heterocyclic Chemistry. Pergamon Press.
-
Wang, F., et al. (2013).[11] "Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences, 110(48). [Link]
-
Abdulla, H. I., & El-Bermani, M. F. (2001).[12] "Infrared Studies of Tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.[12] [Link]
-
Baranac-Stojanović, M., et al. (2024). "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects." Organic & Biomolecular Chemistry, 22, 144-158.[13] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. semanticscholar.org [semanticscholar.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-4-methoxy-2(1H)-pyridinone: A Guide for Laboratory Professionals
In the landscape of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Bromo-4-methoxy-2(1H)-pyridinone (CAS No. 1908437-20-6), a halogenated pyridinone derivative.
Part 1: Hazard Assessment and Risk Mitigation
The structure of this compound—containing both a bromine atom and a pyridinone ring—suggests several potential hazards. Brominated organic compounds can be irritants, toxic, and pose environmental risks. Therefore, a thorough risk assessment must be conducted before any handling or disposal operations.
Assume a Hazardous Profile
In the absence of specific toxicological data, treat this compound as a substance that is:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritant: Likely to cause skin irritation and serious eye irritation.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
This conservative approach is a cornerstone of a robust laboratory safety culture.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory. Before handling the compound in any form (solid, solution, or as waste), personnel must be equipped with:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). For extended contact or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. | Provides a barrier against dermal absorption. Check glove manufacturer's compatibility charts if available; otherwise, dispose of and replace gloves immediately after any contact. |
| Body Protection | A flame-retardant and chemical-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | To be used in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be required based on your institution's Chemical Hygiene Plan. | Minimizes inhalation exposure to airborne particles or vapors.[1][4] |
Part 2: Waste Management and Disposal Workflow
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from "cradle-to-grave."[11][12] As a halogenated organic compound, this compound waste must be managed under these stringent federal guidelines.
Waste Segregation: The Critical First Step
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Avoid Mixing: Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. This is crucial because the final disposal method for halogenated waste—typically high-temperature incineration—is different and more specialized.[13][14]
Step-by-Step Disposal Protocol
-
Containment: All waste, whether residual solid, contaminated materials (e.g., weighing paper, gloves), or solutions, must be collected.
-
Waste Container:
-
Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid.
-
The container must be in good condition, free of leaks or cracks.
-
-
Labeling: The waste container must be labeled immediately with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "Solid," "Solution in Methanol")
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Ensure the storage area is well-ventilated, away from heat sources, and segregated from incompatible materials.
-
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Small Spills (Liquid/Solution):
-
Alert personnel and control the source of the leak if safe to do so.
-
Contain the spill with absorbent pads or dikes.
-
Cover the spill with an inert absorbent material.
-
Collect the material into a hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Part 3: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The chemical nature of this compound dictates the appropriate technology.
-
Recommended Method: High-Temperature Incineration
-
Incineration is the preferred method for destroying halogenated organic compounds.
-
Causality: The high temperatures break the carbon-bromine and other chemical bonds. However, this process can generate acidic gases like hydrogen bromide (HBr).[15][16] Professional disposal facilities are equipped with advanced scrubbers and filtration systems to neutralize these byproducts and prevent their release into the atmosphere, which is a significant environmental concern.[17][18]
-
The logical workflow for handling and disposing of this compound is summarized in the diagram below.
Caption: Workflow for the safe disposal of this compound.
By adhering to these rigorous, safety-first protocols, you ensure that your innovative research does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link].
-
National Center for Biotechnology Information. "OSHA Laboratory Standard." StatPearls. [Link].
-
U.S. Department of Labor, Occupational Safety and Health Administration. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link].
-
Electronic Code of Federal Regulations. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link].
-
U.S. Department of Labor, Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link].
-
U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Laboratory Standard 29 CFR 1910.1450. [Link].
-
National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link].
-
Barnes & Noble. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link].
-
The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). [Link].
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link].
-
Nordic Council of Ministers. Emission Measurements During Incineration of Waste Containing Bromine. [Link].
-
ACS Omega. Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. [Link].
-
ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation. [Link].
-
University of California, Santa Cruz. EPA HAZARDOUS WASTE CODES. [Link].
-
Angene Chemical. Safety Data Sheet - Bromo(methoxy)methane. [Link].
-
AIDIC - The Italian Association of Chemical Engineering. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link].
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link].
-
Fisher Scientific. Safety Data Sheet - 6-Bromo-2-pyridinecarboxaldehyde. [Link].
-
U.S. Environmental Protection Agency. Summary of the Resource Conservation and Recovery Act. [Link].
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link].
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link].
-
PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link].
Sources
- 1. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. bard.edu [bard.edu]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. barnesandnoble.com [barnesandnoble.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
- 14. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 15. norden.org [norden.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
